Lobelane
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C22H29N |
|---|---|
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
(2R,6S)-1-methyl-2,6-bis(2-phenylethyl)piperidine |
InChI |
InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+ |
InChI-Schlüssel |
ISVBJSRQEBWKPB-SZPZYZBQSA-N |
Isomerische SMILES |
CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Synonyme |
lobelane |
Herkunft des Produkts |
United States |
Chemical Synthesis and Derivatization Strategies for Lobelane and Its Analogues
Retrosynthetic Analysis and Total Synthesis Methodologies for the Lobelane Core
Retrosynthetic analysis of the this compound core, a 2,6-disubstituted piperidine (B6355638), often involves strategies that build the piperidine ring and append the phenethyl side chains. One approach centers around a Wittig reaction for the sequential construction of two double bonds. nih.gov A requisite precursor for this approach can be synthesized from pyridine-2,6-dicarboxylic acid. nih.gov
Total synthesis of this compound can be achieved through multi-step procedures. One method involves the initial condensation of 2,6-lutidine with benzaldehyde, forming a conjugated product. nih.gov Subsequent hydrogenation in the presence of a catalyst like Adams' catalyst yields nor-lobelane, which can then be subjected to N-methylation to afford this compound. nih.gov This approach has also been utilized for the synthesis of this compound analogues where the phenyl rings are replaced by other aromatic systems. nih.gov
Another retrosynthetic strategy for this compound analogues, specifically those containing a quinuclidine (B89598) ring, suggests accessibility from intermediates via an SN2-type cyclization. These intermediates can be obtained through a Horner-Wadsworth-Emmons (HWE) reaction followed by stereoselective reduction and bromination. nih.gov
Semisynthetic Routes and Chemoenzymatic Approaches for this compound Analogues
While total synthesis provides access to the core structure, semisynthetic and chemoenzymatic approaches offer alternative routes, particularly for generating a diverse array of this compound analogues. Semisynthetic routes often start from readily available precursors or natural products like lobeline (B1674988).
One important chemical property of lobeline is its pH-dependent epimerization at the C2 position of the piperidine ring, occurring via a transient retro-aza Michael addition product. nih.gov This epimerization yields a mixture of cis and trans isomers of lobeline. nih.gov While this describes the behavior of lobeline, it highlights the potential for manipulating stereochemistry in related piperidine systems.
Chemoenzymatic approaches can offer stereoselective routes to specific isomers. For instance, the synthesis of (−)-lobeline has been achieved via enzymatic desymmetrization of lobelanidine (B1674987). mdpi.com While this example pertains to lobeline, it illustrates the potential of enzymatic methods for controlling stereochemistry in the synthesis of related piperidine alkaloids and their analogues.
Strategic Chemical Modifications to the this compound Scaffold
Extensive structure-activity relationship (SAR) studies on this compound have involved systematic structural modifications to the molecule. nih.govnih.gov These modifications aim to explore the impact of different functionalities and structural features on the affinity and selectivity for biological targets like VMAT2. nih.govuky.edu
Modifications to the piperidine ring of this compound have been explored to understand their influence on activity. Altering the stereochemistry at the C-2 and C-6 positions of the piperidine ring has been investigated. nih.govnih.gov Studies have shown that altering the stereochemistry can result in only modest changes in affinity for VMAT2, making the analogues less potent than this compound. nih.gov
The piperidine ring itself can be replaced by other cyclic systems to create conformationally restricted analogues. Rings such as piperazine, quinuclidine, tropane, pyrrolidine (B122466), and azetidine (B1206935) have been substituted for the piperidine ring in SAR studies. nih.govtandfonline.com For example, quinuclidine-containing analogues have been designed and synthesized as conformationally rigid this compound analogues. acsmedchem.org Tropane ring-containing analogues have also been synthesized. nih.govtandfonline.com
Introducing unsaturation into the piperidine ring has also been explored as a modification strategy. nih.gov
Modifications to the side chains attached to the piperidine ring, including their length and the nature of the aromatic moieties, are significant in this compound analogue synthesis. Varying the unsaturation in the piperidino C-2 and C-6 substituents has been studied. nih.gov
The two ethylene (B1197577) groups connecting the central piperidine ring to the two phenyl rings in this compound have been replaced by linkers of varying carbon lengths (0–3 carbons). nih.govnih.gov Studies on these homologues indicate that the lengths of the methylene (B1212753) linkers are important for retaining high affinity at VMAT2. nih.gov Specifically, for retention of binding affinity, the linkers should be no shorter than one methylene unit at C-6 and no shorter than two methylene units at C-2. nih.gov
Substitution of the phenyl rings with other aromatic moieties has proven to be a promising strategy for enhancing VMAT2 affinity and selectivity. nih.gov Replacing the phenyl groups with 1-naphthyl moieties resulted in a potent and VMAT2-selective analogue, 1-NAP-lobelane. nih.govacs.org Azaaromatic ring-containing this compound analogues have also been synthesized using alternative approaches to account for the susceptibility of azaaromatic moieties to hydrogenation. nih.gov This involved using N-methylated 2,6-lutidine as a condensation partner with various azaaromatic aldehydes. nih.gov Incorporating novel functional groups onto the phenyl rings, such as 4-hydroxy and 4-(2-fluoroethoxy) substituents, has also been reported. nih.gov
Modifications to the nitrogen atom of the piperidine ring, particularly the N-methyl group, have been explored. Removing the piperidino N-methyl group, yielding nor-lobelane analogues, has been shown to result in only modest changes in affinity for VMAT2. nih.gov However, nor-lobelane analogues generally retain affinity for the tetrabenazine (B1681281) (TBZ) binding site on VMAT2. nih.gov
Replacement of the N-methyl group with more polar N-substituents, such as carboxylic ester, nitrile, hydroxy, hydrazine, amine, and guanidine, has been carried out to improve water solubility. nih.gov N-alkylation of nor-lobelane with reagents like methyl bromoacetate (B1195939) or chloroacetonitrile, followed by reduction, has been used to synthesize analogues with amino alcohol or diamino functionalities. nih.gov
Incorporating a quaternary ammonium (B1175870) group into defunctionalized lobeline molecules has also been investigated. nih.gov This modification can lead to a significant loss of affinity for VMAT2 in the cis-series, while only causing a modest change in the trans-series. nih.gov
Beyond modifications of the piperidine ring, the design and synthesis of acyclic and smaller ring analogues, such as pyrrolidine-containing compounds, have been pursued. Ring-opening or eliminating the piperidine ring to create acyclic analogues has been shown to result in only modest changes in affinity for VMAT2. nih.gov
Replacing the central piperidine ring with a smaller pyrrolidine ring has been a strategy to create conformationally restricted analogues and investigate their interaction with VMAT2. nih.govtandfonline.comacs.orgresearchgate.net A series of 2,5-disubstituted phenethylpyrrolidine analogues have been designed and synthesized. acs.orgiucr.orgiucr.org The synthesis of these pyrrolidine analogues can involve approaches utilizing intermediates derived from reactions like the Robinson-Schopf condensation or via specific coupling and reduction steps. iucr.orgiucr.org Studies have identified potent pyrrolidine analogues for the inhibition of VMAT2 function, with variations in methylene linker lengths also being explored in this series. acs.org
Here is a table summarizing some of the reported modifications and their general impact on VMAT2 affinity based on the search results:
| Modification Type | Examples of Modifications | General Impact on VMAT2 Affinity (compared to this compound) | Source(s) |
| Piperidine Ring Stereochemistry | Altering C-2 and C-6 stereochemistry | Modest changes, often less potent | nih.govnih.gov |
| Piperidine Ring Replacement | Piperazine, Quinuclidine, Tropane, Pyrrolidine, Azetidine | Varied impact depending on the ring and substitution | nih.govtandfonline.comacsmedchem.org |
| Piperidine Ring Unsaturation | Introducing unsaturation | Modest changes, often less potent | nih.gov |
| Side Chain Methylene Linker Length | Varying length (0-3 carbons) | Important for retaining high affinity | nih.govnih.gov |
| Aromatic Moiety Substitution | Replacing phenyl with naphthyl, azaaromatic, substituted phenyl | Can enhance affinity and selectivity | nih.govnih.govacs.org |
| N-Methyl Removal (Nor-analogues) | Removing N-methyl group | Modest changes, often less potent but retain affinity | nih.govnih.gov |
| N-Substituent Derivatization | Adding polar groups (ester, nitrile, etc.) | Aimed at improving solubility, impact on affinity varies | nih.gov |
| N-Quaternization | Incorporating quaternary ammonium | Significant loss (cis), modest change (trans) | nih.gov |
| Ring Opening/Elimination (Acyclic) | Creating acyclic structures | Modest changes, often less potent | nih.gov |
| Piperidine to Pyrrolidine Replacement | Replacing 6-membered ring with 5-membered ring | Can yield potent analogues | nih.govtandfonline.comacs.org |
Approaches to Modulate Physicochemical Properties for Preclinical Evaluation (e.g., Water Solubility)
This compound, as a defunctionalized analog of lobeline, exhibits decreased water solubility and diminished drug-likeness properties due to the removal of the polar keto and hydroxyl functionalities present in lobeline. researchgate.net This limited water solubility can pose challenges for in vivo preclinical evaluation. nih.govuky.edu
Strategies to improve the water solubility of this compound and its analogues have focused on structural modifications. One approach involves replacing the phenyl groups in the this compound structure with heteroaromatic moieties such as pyridyl, quinolyl, or indolyl groups. nih.govnih.gov Studies have shown that replacing the phenyl groups with quinolyl groups can afford analogues with improved water solubility while retaining VMAT2 inhibition. nih.govnih.gov
Another strategy involves modifying the N-methyl group on the central piperidine ring. Replacing the N-methyl moiety with a chiral N-1,2-dihydroxypropyl group has been explored to enhance water solubility and drug-likeness properties. researchgate.netnih.gov Computational modeling has predicted that this structural modification can improve water solubility. researchgate.net An example of such an analogue is GZ-793A, a 4-methoxy analogue of nor-lobelane incorporating an N-(2S)-1,2-dihydroxypropyl substituent. nih.gov This modification significantly improved affinity for VMAT2 and drug-likeness properties compared to this compound. nih.gov
Incorporating polar functional groups onto the phenyl rings of this compound and its analogues has also been investigated. This compound analogues bearing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents have been synthesized. nih.govlookchem.com These modifications generally maintained inhibitory potency at VMAT2 relative to the parent compound while enhancing selectivity for VMAT2 over plasmalemma transporters like DAT and SERT. nih.govlookchem.com For instance, a this compound analogue incorporating both 4-(2-fluoroethoxy) and 4-hydroxy aromatic substituents showed significantly greater selectivity for VMAT2 compared to DAT and SERT. nih.govlookchem.com
Furthermore, the design of acyclic this compound analogues, where carbons in the piperidine ring are eliminated, has shown promise in improving water solubility and reducing lipophilicity compared to cyclic this compound. uky.edu
Analytical Chemistry Methodologies for Structural Elucidation and Purity Assessment
Structural elucidation and purity assessment of this compound and its analogues are critical steps in their characterization. A range of analytical chemistry methodologies are employed for these purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a fundamental technique used to verify the structures of this compound and its analogues. researchgate.netnih.govnih.govlookchem.comresearchgate.net NMR provides detailed information about the molecular structure, including the arrangement of atoms and the types of chemical bonds present. chromatographytoday.comcriver.comfrontiersin.org
Mass Spectrometry (MS), often coupled with chromatographic techniques, is widely used for both structural elucidation and purity assessment. researchgate.netnih.govnih.govlookchem.comresearchgate.netcriver.comfrontiersin.orgnih.govalwsci.com GC-MS (Gas Chromatography-Mass Spectrometry) is a common method for determining the structures and purities of this compound homologues. nih.govlookchem.com HPLC-ESI-MS/MS (High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is a powerful hyphenated technique that allows for the separation of complex mixtures of alkaloids, such as those found in Lobelia inflata, and provides detailed structural information through fragmentation patterns. nih.govnih.govmdpi.com This method is valuable for identifying known and unknown bioactive constituents and assessing the alkaloid profile. nih.govnih.gov LC-NMR/MS, combining liquid chromatography, nuclear magnetic resonance, and mass spectrometry, offers comprehensive structural data and is particularly useful for distinguishing isomers and analyzing complex mixtures. chromatographytoday.com
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and its analogues. nih.govalwsci.comnih.govmdpi.comresearchgate.netrssl.com HPLC is considered a standard technique for drug purity analysis due to its precision and versatility in separating complex mixtures. alwsci.com Various modes of HPLC, including reverse-phase, can be used depending on the compound's characteristics. alwsci.com GC is effective for analyzing volatile components and detecting residual solvents and other volatile impurities. alwsci.comrssl.com These techniques, often coupled with detectors like UV, FLR, ELSD, CAD, RI, or MS, enable the separation and quantification of the target compound and potential impurities. alwsci.compacelabs.com
Purity assessment can also involve simpler methods like physical comparison with a pure standard, though analytical testing is generally more accurate. fao.orgmoravek.com Analytical testing methods indicate the presence and quantity of impurities. moravek.com Combustion analysis has also been reported for the characterization of this compound analogues. acs.org
The structural identity and purity of synthesized this compound analogues are typically verified by a combination of these techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and in some instances, X-ray crystallography. researchgate.netresearchgate.net
Molecular Pharmacology and Target Interaction Profiling of Lobelane
Vesicular Monoamine Transporter 2 (VMAT2) Engagement
Lobelane, a defunctionalized analog of lobeline (B1674988), demonstrates significant interaction with the vesicular monoamine transporter 2 (VMAT2), a critical protein for the packaging of monoamine neurotransmitters into synaptic vesicles. nih.govresearchgate.net This engagement is a key aspect of its molecular pharmacology and has been extensively studied through various binding and functional assays.
Radioligand Binding Affinity and Selectivity Studies (e.g., [3H]Dihydrotetrabenazine ([3H]DTBZ) Binding)
Radioligand binding studies are crucial for determining the affinity and selectivity of a compound for its molecular target. In the case of this compound, [3H]dihydrotetrabenazine ([3H]DTBZ), a well-characterized VMAT2 ligand, is commonly used to probe the tetrabenazine (B1681281) binding site on the transporter. nih.govnih.gov
Research has shown that this compound exhibits a notable affinity for VMAT2. In studies using rat brain preparations, this compound was found to inhibit the binding of [3H]DTBZ with a Ki value of 0.97 µM, demonstrating a 2-fold greater affinity for VMAT2 compared to its parent compound, lobeline (Ki = 2.04 µM). nih.gov This suggests that the structural modifications that differentiate this compound from lobeline, specifically the removal of hydroxyl and keto functionalities, enhance its interaction with the VMAT2 binding site. nih.gov
Further structure-activity relationship (SAR) studies have explored various analogs of this compound to optimize VMAT2 affinity. For instance, the introduction of quinolyl moieties in place of the phenyl groups in northis compound, a closely related compound, resulted in analogs with significantly improved affinity for the [3H]DTBZ binding site. nih.gov Specifically, certain quinolyl analogs of northis compound displayed Ki values ranging from 178 to 647 nM, which is a marked improvement over both this compound (Ki = 970 nM) and northis compound (Ki = 2310 nM). nih.gov
The stereochemistry of this compound also plays a role in its VMAT2 binding affinity. The trans-isomers of this compound have been shown to have a 5- to 6-fold lower affinity for VMAT2 compared to the cis-isomer, this compound itself. nih.govnih.gov This indicates that the spatial arrangement of the substituents on the piperidine (B6355638) ring is an important determinant for optimal binding to VMAT2. nih.gov
Table 1: VMAT2 Binding Affinities of this compound and Related Compounds
| Compound | Ki (µM) for [3H]DTBZ Binding |
|---|---|
| This compound | 0.97 |
| Lobeline | 2.04 |
| (+)-trans-Lobelane | 6.46 |
| (-)-trans-Lobelane | 5.32 |
| Methamphetamine | 80.1 |
Data sourced from studies on rat brain preparations. nih.gov
Functional Assays of VMAT2 Activity (e.g., Inhibition of [3H]Dopamine Uptake into Vesicles)
Beyond simple binding, functional assays are employed to assess how a compound modulates the actual activity of its target. For VMAT2, a common functional assay measures the transporter's ability to uptake neurotransmitters, such as dopamine (B1211576), into synaptic vesicles. This is often quantified by measuring the inhibition of [3H]dopamine uptake.
This compound has been shown to be a potent inhibitor of VMAT2 function. Studies have demonstrated that this compound and its analog, nor-lobelane, exhibit high potency in inhibiting the vesicular uptake of [3H]dopamine, with a reported Ki value of 45 nM for both compounds. nih.govnih.gov This is a significant increase in potency compared to lobeline, which has a Ki value of 0.47 µM for the inhibition of [3H]dopamine uptake. nih.gov The increased potency of this compound in functional assays highlights its efficacy as a VMAT2 inhibitor. researchgate.net
The high potency of this compound in inhibiting VMAT2 function, coupled with its binding affinity, underscores its significant interaction with this transporter. The ability of this compound to effectively block the uptake of dopamine into synaptic vesicles is a key component of its pharmacological profile.
Table 2: Inhibition of VMAT2 Function by this compound and Related Compounds
| Compound | Ki (µM) for Inhibition of [3H]Dopamine Uptake |
|---|---|
| This compound | 0.045 |
| Nor-lobelane | 0.044 |
| Lobeline | 0.47 |
Data sourced from studies on rat striatal synaptic vesicle preparations. nih.gov
Kinetic Analysis of VMAT2 Inhibition Mechanism
To further elucidate the nature of the interaction between this compound and VMAT2, kinetic analyses of [3H]dopamine uptake have been conducted. These studies aim to determine the mechanism by which this compound inhibits VMAT2 function.
Kinetic analysis has revealed that this compound inhibits VMAT2 function through a competitive mechanism. nih.govnih.govnih.gov This means that this compound directly competes with the substrate, in this case, dopamine, for the same binding site on the VMAT2 transporter. A competitive inhibitor typically binds to the active site of the transporter, thereby preventing the substrate from binding and being translocated into the vesicle.
The competitive nature of this compound's inhibition of VMAT2 is a crucial detail in understanding its molecular pharmacology. It suggests a direct interaction with the substrate binding site, which is consistent with the data from radioligand binding studies using [3H]DTBZ, which also binds to a high-affinity site on VMAT2. nih.gov
Effects on Vesicular Monoamine Storage and Release Dynamics
By inhibiting VMAT2, this compound has a direct impact on the storage and release of monoamine neurotransmitters. VMAT2 is responsible for sequestering cytoplasmic monoamines into synaptic vesicles, protecting them from degradation by enzymes like monoamine oxidase and making them available for subsequent release into the synapse. nih.gov
Inhibition of VMAT2 by this compound disrupts this process, leading to a decrease in the vesicular storage of monoamines like dopamine. nih.govnih.gov This can result in an increase in the cytoplasmic concentration of these neurotransmitters. While lobeline itself has been shown to evoke the release of [3H]dopamine from preloaded synaptic vesicles, it is significantly more potent at inhibiting dopamine uptake. nih.gov
Furthermore, this compound has been shown to potently inhibit methamphetamine-evoked dopamine overflow. nih.govnih.gov Methamphetamine is known to disrupt vesicular storage and promote the non-vesicular release of dopamine, in part through its interaction with VMAT2. nih.govnih.gov this compound's ability to counteract this effect, with an IC50 of 0.65 µM and a maximal inhibition of 73%, provides strong evidence for VMAT2 as a key target for modulating the effects of psychostimulants. nih.govnih.gov
Dopamine Transporter (DAT) Interactions
In addition to its primary interaction with VMAT2, this compound also engages with the dopamine transporter (DAT), although with different affinity and functional consequences. The DAT is a cell surface transporter responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.
Binding and Uptake Inhibition Profiles
This compound has been shown to inhibit the function of DAT by blocking the uptake of [3H]dopamine in synaptosomal preparations. nih.gov However, its potency at DAT is considerably lower than its potency at VMAT2. Studies have reported a Ki value of 1.57 µM for this compound's inhibition of DAT, making it 20-fold more potent than lobeline (Ki = 31.6 µM) at this transporter. nih.gov
Despite this, when comparing its activity at both transporters, this compound exhibits a clear selectivity for VMAT2. It is approximately 35-fold more potent at inhibiting VMAT2 function (Ki = 0.045 µM) compared to DAT function (Ki = 1.57 µM). nih.govnih.gov This selectivity is a significant feature of this compound's pharmacological profile, as it suggests that its primary mechanism of action is likely mediated through its effects on vesicular storage rather than on dopamine reuptake.
Table 3: Comparative Potency of this compound at VMAT2 and DAT
| Transporter | This compound Ki (µM) | Lobeline Ki (µM) |
|---|---|---|
| VMAT2 ([3H]DA Uptake) | 0.045 | 0.47 |
| DAT ([3H]DA Uptake) | 1.57 | 31.6 |
Data represents the inhibition of [3H]dopamine uptake. nih.gov
Comparative Selectivity over VMAT2
This compound has been identified as a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2) nih.gov. The selectivity of this compound for VMAT2 is significantly enhanced compared to its precursor, lobeline. This improved selectivity is a direct result of structural modifications, specifically the "defunctionalization" of the lobeline molecule, which involves the removal of hydroxyl and keto functional groups nih.govresearchgate.net. This chemical alteration increases both the affinity and selectivity for VMAT2 nih.gov.
Compared to the dopamine transporter (DAT), this compound demonstrates a clear preference for VMAT2, exhibiting a 35-fold greater potency in inhibiting VMAT2 function nih.gov. Studies on lobeline analogs confirm that defunctionalized compounds like this compound are more selective ligands for VMAT2 than lobeline itself nih.gov. This enhanced selectivity is crucial, as VMAT2 is considered a key target for developing therapeutic agents nih.govacs.org. The structural features that promote this selectivity and the greatest inhibition of methamphetamine-evoked dopamine release include the defunctionalization, the cis-stereochemistry of the side chains, and the presence of the N-methyl group on the piperidine ring nih.gov.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Characterization
A defining characteristic of this compound's pharmacological profile is its significantly reduced affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2* and α7* subtypes. The chemical defunctionalization that converts lobeline to this compound was predicted to yield compounds with low nAChR affinity nih.gov. Research has confirmed this prediction, showing that this compound possesses little to no affinity for either α4β2* or α7* nAChRs nih.gov.
In contrast to lobeline, which has high affinity for α4β2* nAChRs, this compound and other defunctionalized analogs show a dramatically reduced affinity for this subtype researchgate.netresearchgate.net. The oxygen functionalities present in the lobeline structure are considered important determinants for its affinity at α4β2* and α7* nAChRs; their removal in this compound leads to this loss of affinity nih.gov. This low affinity for major nAChR subtypes is a key factor in this compound's enhanced selectivity for monoamine transporters researchgate.net.
Given this compound's markedly low affinity for α4β2* and α7* nAChRs, it does not exhibit significant functional activity as either an agonist or an antagonist at these receptors. Its parent compound, lobeline, has a complex profile and has been reported to act as both a nAChR agonist and antagonist nih.gov. However, the structural modifications that create this compound effectively eliminate the meaningful interaction with these nicotinic receptors that is required to elicit such functional responses. This lack of functional activity at nAChRs is a critical feature that distinguishes this compound from lobeline and contributes to its more selective pharmacological profile.
The structural modifications transforming lobeline into this compound result in a pronounced shift in receptor selectivity, favoring VMAT2 over nAChRs. While the oxygen groups on lobeline are crucial for its affinity at nAChRs, their removal enhances affinity and selectivity for VMAT2 nih.gov. Consequently, this compound emerges as a significantly more selective VMAT2 ligand than lobeline nih.govresearchgate.net.
This defunctionalization markedly decreases affinity for α4β2* and α7* nAChRs while simultaneously increasing affinity for VMAT2 nih.govresearchgate.net. This inverse relationship underscores a clear structure-activity relationship where features promoting nAChR binding are detrimental to VMAT2 selectivity, and vice-versa. As a result, this compound and similar analogs have a pharmacological profile characterized by potent VMAT2 interaction and minimal nAChR interaction, making them valuable tools for specifically studying VMAT2 function nih.gov.
Investigations into Other Neurotransmitter Receptors and Transporters (e.g., Serotonin Transporter, Norepinephrine Transporter)
While the primary focus of this compound research has been on its interaction with VMAT2 and nAChRs, its effects on other neurotransmitter transporters have also been considered. This compound exhibits greater potency for VMAT2 compared to the dopamine transporter (DAT) nih.gov. Studies on related des-keto lobeline analogs have shown high potency and selectivity for the serotonin transporter (SERT) and DAT, although specific affinity values for this compound itself at SERT and the norepinephrine transporter (NET) are not as extensively detailed nih.gov. One study noted that certain modified lobeline analogs, distinct from this compound, were potent inhibitors of serotonin uptake researchgate.net. The systematic structural modification of lobeline aims to improve selectivity for VMAT2 over various other neurotransmitter transporters, indicating that cross-reactivity is a key consideration in the development of these compounds acs.org.
Computational Ligand-Target Interaction Modeling (e.g., Molecular Docking)
Computational modeling has been employed to understand the structure-activity relationships of lobeline analogs and to guide the rational design of new ligands with improved affinity and selectivity for VMAT2 benthamscience.com. A computational neural network analysis was performed on a series of lobeline analogs to develop predictive models of their affinity for VMAT2 nih.govbenthamscience.com. These models are valuable for identifying potential drug candidates from virtual libraries before their synthesis and biological evaluation nih.gov.
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the literature, the recent elucidation of the cryo-electron microscopy structure of VMAT2 provides a critical framework for such future investigations elifesciences.org. This high-resolution structural information on the transporter, including the architecture of its binding sites, will facilitate precise in silico docking simulations to explore the molecular interactions between this compound and VMAT2 at an atomic level elifesciences.org. Such studies would further clarify the structural basis for its binding and selectivity.
Structure Activity Relationship Sar Elucidation of Lobelane Analogues
Identification of Key Structural Features for VMAT2 Affinity and Selectivity
The fundamental pharmacophore of lobelane for VMAT2 interaction is the cis-2,6-diethylarylpiperidine structural motif. acs.org This core structure, featuring a central piperidine (B6355638) ring with two phenethyl side chains in a cis configuration, is considered essential for high-affinity binding to the dihydrotetrabenazine (DTBZ) binding site on VMAT2. acs.org The nitrogen atom within the piperidine ring and the two phenyl rings are crucial pharmacophoric elements for recognition by the VMAT2 binding site. nih.gov
Complete deoxygenation and reduction of the parent compound, lobeline (B1674988), to yield this compound, leads to a significant increase in selectivity for VMAT2 over nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org While this compound demonstrates increased potency and selectivity in inhibiting VMAT2 function compared to lobeline, its N-methyl group is not a strict requirement for VMAT2 binding, as nor-lobelane exhibits comparable potency. nih.govnih.gov Fragmented analogues of this compound, where one of the C2 or C6 side chains is removed, have shown no affinity for VMAT2, indicating that both side chains are essential for VMAT2 affinity and selectivity. nih.gov
Impact of Stereochemical Configurations on Pharmacological Profiles
The stereochemistry of the substituents at the C2 and C6 positions of the piperidine ring plays a nuanced role in VMAT2 affinity. Interestingly, the VMAT2 binding site demonstrates a surprising lack of stereochemical sensitivity for some this compound analogues. nih.gov For instance, changes in the stereochemistry from cis to trans in certain series of analogues have been shown to have no significant effect on their affinity for VMAT2. nih.gov
However, in the case of this compound itself, the trans-configured enantiomers exhibit a 5- to 6-fold decrease in affinity for the DTBZ binding site compared to the cis-isomer (this compound). nih.gov This suggests that while the VMAT2 binding site can accommodate some stereochemical variations, the optimal orientation for high-affinity binding is the cis configuration of the two phenethyl side chains. nih.gov For some pyrrolidine (B122466) analogues, stereochemistry at the N-phenethanolyl substituent has been shown to be a determinant of their ability to inhibit VMAT2 function, suggesting that the binding site for functional inhibition may be topographically distinct from the DTBZ binding site. acs.org
Influence of Aromatic Moiety Substitutions on Target Interaction
Modifications to the aromatic rings of the phenethyl side chains have been explored to enhance VMAT2 affinity. The introduction of an extended π system, such as replacing the phenyl groups with 1-naphthyl moieties, has been shown to increase affinity and selectivity for VMAT2. nih.gov Similarly, the substitution of anisyl moieties for the phenyl groups has resulted in modest increases in affinity for the DTBZ binding site on VMAT2. acs.org
A range of substituents on the phenyl rings, including those with varying electronic properties, has been investigated. Generally, the introduction of aromatic substituents in this compound maintains the analogue's affinity for the VMAT2 binding site and its inhibitory potency. nih.gov There are no marked differences in VMAT2 affinity between analogues bearing electron-donating or electron-withdrawing substituents. nih.gov However, the VMAT2 binding site appears unable to accommodate bulky substituents at the para position of the phenyl rings, as demonstrated by the reduced or lack of affinity of analogues with a phenyl group at this position. nih.gov
| Analogue | Aromatic Moiety | VMAT2 Binding Affinity (Ki, μM) |
| This compound | Phenyl | 0.97 nih.gov |
| 1-NAP-lobelane | 1-Naphthyl | 0.63 epa.gov |
| GZ-252B | para-methoxyphenyl (nor-lobelane) | 0.013 nih.gov |
| GZ-252C | para-methoxyphenyl (this compound) | 0.014 nih.gov |
| GZ-260C | 2,4-dichlorophenyl (this compound) | 0.016 nih.gov |
Relationship Between Methylene (B1212753) Linker Lengths and Biological Activity
The length of the methylene linkers connecting the central piperidine ring to the phenyl rings is a critical determinant of VMAT2 binding affinity. nih.gov Structure-activity relationship studies have revealed that a minimum of two methylene units in the alkane linker is essential for retaining the binding affinity of this compound at the DTBZ binding site on VMAT2. acs.org
A systematic investigation of this compound homologues with varying methylene linker lengths (from 0 to 3 carbons) has provided a detailed understanding of this structural requirement. nih.gov The removal of the two-carbon bridge on both sides of the piperidine ring completely eliminates binding at VMAT2. nih.gov Analogues with no carbon bridge on one side and a one-, two-, or three-carbon bridge on the other exhibit significantly lower affinity compared to this compound. nih.gov Reducing the linker to one methylene unit on each side also results in a substantial decrease in VMAT2 affinity. nih.gov Conversely, increasing the length of one or both linkers to three methylene units does not negatively impact VMAT2 affinity compared to this compound. nih.govnih.gov The optimal configuration appears to be a combination of a two-methylene unit linker at C6 and a three-methylene unit linker at C2. nih.gov
| Analogue (Linker Lengths C2, C6) | VMAT2 Binding Affinity (Ki, μM) | Fold Change from this compound |
| This compound (2,2) | 0.97 nih.gov | 1 |
| (1,1) | 20.1 nih.gov | ↓ 20.7 |
| (1,2) | 2.77 nih.gov | ↓ 2.9 |
| (1,3) | 1.62 nih.gov | ↓ 1.7 |
| (2,3) | 0.88 nih.gov | ~ 1 |
| (3,3) | 1.05 nih.gov | ~ 1 |
SAR in Novel Ring Systems (e.g., Pyrrolidine, Acyclic)
To explore alternative scaffolds, the central piperidine ring of this compound has been replaced with other ring systems, most notably a pyrrolidine ring. acs.org This ring size reduction has yielded potent pyrrolidine analogues of this compound. acs.orgnih.gov The pyrrolidine ring has been identified as a valid replacement for the piperidine ring, with some analogues showing high potency as VMAT2 inhibitors. acs.orgnih.gov For instance, cis-2,5-diphenethylpyrrolidine was identified as a highly potent analogue for the inhibition of VMAT2 function. acs.org
Interestingly, within the pyrrolidine series, inconsistencies have been observed between the ability of analogues to bind to the DTBZ site and their ability to inhibit VMAT2 function, suggesting that some analogues may interact with an alternative site on VMAT2 to inhibit transporter function. acs.orgnih.gov
Furthermore, acyclic or open-ring analogues of this compound have been synthesized and evaluated. nih.gov Some of these fragmented compounds, where the piperidine ring is truncated, have shown comparable affinity for VMAT2 to that of this compound, indicating that the entire piperidine ring is not strictly necessary for VMAT2 interaction. nih.gov This finding suggests that the key pharmacophoric elements—the nitrogen and the two phenyl rings—can be maintained in a more flexible acyclic structure while retaining VMAT2 affinity. nih.gov
Preclinical Mechanistic and Behavioral Investigations of Lobelane
Neurochemical Modulations in in vitro and in vivo Animal Models
Lobelane has been demonstrated to be a potent inhibitor of dopamine (B1211576) (DA) release evoked by psychostimulants like methamphetamine. nih.govnih.gov This action is primarily attributed to its competitive inhibition of VMAT2, a transporter responsible for loading monoamines into synaptic vesicles. nih.govnih.gov By inhibiting VMAT2, this compound disrupts the process by which methamphetamine causes a massive, non-exocytotic release of dopamine from vesicles into the cytoplasm, which is then reverse-transported into the synapse. nih.govnih.govnih.gov
In studies using rat striatal preparations, this compound effectively decreased methamphetamine-evoked dopamine overflow. nih.govnih.gov It exhibited an IC₅₀ value of 0.65 μM and achieved a maximal inhibition (Iₘₐₓ) of 73%. nih.govnih.gov This indicates a high degree of efficacy in preventing stimulant-induced dopamine release. When compared to its parent compound, lobeline (B1674988), this compound showed a greater maximal effect, although lobeline had a slightly more potent IC₅₀ (0.42 μM vs. 0.65 μM). nih.govnih.gov
A key finding is this compound's selectivity for VMAT2 over the dopamine transporter (DAT). nih.govnih.gov Research shows that this compound has a 35-fold greater potency for inhibiting VMAT2 function compared to its effect on DAT function. nih.govnih.gov This selectivity is significant, as VMAT2 is a critical target for mediating the reinforcing effects of methamphetamine. nih.gov Saturated analogs like this compound and nor-lobelane show high potency in inhibiting the uptake of vesicular dopamine. nih.govnih.gov
| Compound | IC₅₀ (μM) | Iₘₐₓ (%) | VMAT2/DAT Potency Ratio |
|---|---|---|---|
| This compound | 0.65 | 73.0 | 35-fold greater for VMAT2 |
| Lobeline | 0.42 | 56.1 | 67-fold greater for VMAT2 |
The primary neurochemical mechanism of this compound identified in preclinical studies is the modulation of vesicular dopamine transport via its interaction with VMAT2. nih.govnih.gov While psychostimulants like methamphetamine are known to alter monoamine metabolism, in part by inhibiting monoamine oxidase (MAO) and thereby preventing the breakdown of dopamine into metabolites like dihydroxyphenylacetic acid (DOPAC), the direct effects of this compound on the basal metabolism and turnover of endogenous monoamines have not been as extensively characterized in the reviewed literature. nih.gov The main focus of research has been on this compound's ability to interfere with stimulant-evoked neurotransmitter release rather than its influence on baseline metabolic pathways.
Behavioral Phenotyping in Animal Models
To determine if the effects of this compound on drug-seeking behaviors were due to a specific action or merely a result of general motor impairment, its impact on locomotor activity was assessed in animal models. creighton.eduuky.edu These studies found that this compound did not produce significant changes in locomotor activity at doses that were effective in reducing methamphetamine self-administration. creighton.eduuky.edu A decrease in locomotor activity was observed only at the highest dose tested. creighton.eduuky.edu This finding suggests that this compound's therapeutic effects in addiction models are not a byproduct of sedation or motor deficits, indicating a specific modulation of drug-related behaviors.
Behavioral sensitization is a phenomenon where repeated, intermittent exposure to a psychostimulant leads to an augmented motor-stimulant response. nih.gov This is often used as an animal model for the neuroadaptations that may underlie drug craving. nih.gov Similarly, conditioned responses, where environmental cues previously associated with drug administration can themselves trigger drug-seeking behavior, are critical components of addiction and relapse. frontiersin.org While the role of VMAT2 in methamphetamine-induced reward and conditioned place preference is established, preclinical investigations specifically examining the effect of this compound on the development or expression of behavioral sensitization and other drug-induced conditioned responses are not extensively detailed in the reviewed scientific literature. nih.gov
The drug self-administration paradigm is a robust animal model for assessing the reinforcing properties of a drug and the potential of a therapeutic compound to reduce drug-taking behavior. In this model, this compound has demonstrated significant efficacy. creighton.eduuky.edu
In studies with rats trained to self-administer methamphetamine, pretreatment with this compound resulted in a dose-dependent decrease in methamphetamine intake. creighton.eduuky.edu Crucially, this effect was behaviorally specific. The same doses of this compound that reduced methamphetamine self-administration had no effect on responding for a non-drug reinforcer (sucrose pellets). creighton.eduuky.edu This indicates that this compound specifically targets the motivation to seek the drug, rather than affecting general reward processing, motivation, or the ability to perform the operant task.
However, the therapeutic effect of this compound on methamphetamine self-administration appears to be transient. creighton.eduuky.edu When this compound was administered repeatedly over several sessions, tolerance developed to its effects, and it no longer suppressed methamphetamine self-administration. creighton.eduuky.edu
| This compound Pretreatment | Effect on Methamphetamine Self-Administration | Effect on Sucrose-Maintained Responding | Effect on Locomotor Activity |
|---|---|---|---|
| Low to Moderate Doses | Dose-dependent decrease | No effect | No effect |
| High Dose | Decrease | No effect | Decrease |
| Repeated Administration | Tolerance developed (effect diminished) | Not specified | Not specified |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
Brain Penetration and Distribution Studies
The ability of a compound to be effective for central nervous system (CNS) disorders is contingent upon its capacity to cross the blood-brain barrier (BBB). nih.gov While this compound's mechanism of action involves targets within the CNS, such as the vesicular monoamine transporter-2 (VMAT2), specific preclinical studies quantifying its brain penetration, brain-to-plasma concentration ratio (often expressed as Kp or logBB), or distribution within different brain regions are not detailed in the available literature. nih.govnih.govnih.gov The demonstrated pharmacological effects of this compound on central monoaminergic systems, such as inhibiting dopamine uptake at VMAT2 in rat striatal preparations, implicitly suggest that the compound penetrates the BBB to engage these targets. nih.gov
Investigation of Tolerance Development to Behavioral Effects in Animal Models
Preclinical studies in animal models have investigated the development of tolerance to the behavioral effects of this compound following repeated administration. Tolerance, a decrease in response to a drug after repeated exposure, has been observed for some of this compound's effects, indicating that its behavioral impact can be transient.
In studies using rat models of methamphetamine self-administration, tolerance developed to this compound's ability to decrease methamphetamine intake across repeated pretreatments. researchgate.net This suggests that the specific effect of this compound on reducing methamphetamine self-administration is a transient one. researchgate.net
Investigations into this compound's impact on locomotor activity have also shown evidence of tolerance. In periadolescent rats, repeated injections of this compound led to the development of tolerance to its locomotor depressant (hypoactive) effects. nih.gov This development of tolerance was found to be dose-dependent; rats receiving 3.0 mg/kg showed nearly complete tolerance, while those receiving 5.6 mg/kg exhibited partial tolerance after seven treatments. nih.gov Interestingly, at a higher dose of 10 mg/kg, rats did not exhibit tolerance to the hypoactive effects. nih.gov Sex differences were also observed, with female rats acquiring tolerance to the 5.6 mg/kg dose at a slower rate than males. nih.gov
Interactive Table: Tolerance to Behavioral Effects of this compound in Rats
| Animal Model | Behavioral Effect Measured | Finding |
|---|---|---|
| Rats | Methamphetamine Self-Administration | Tolerance developed across repeated pretreatments, indicating the effect is transient. researchgate.net |
| Periadolescent Rats | Locomotor Depression (Hypoactivity) | Nearly complete tolerance developed with repeated 3.0 mg/kg injections. nih.gov |
| Periadolescent Rats | Locomotor Depression (Hypoactivity) | Partial tolerance developed with repeated 5.6 mg/kg injections; females acquired tolerance more slowly than males. nih.gov |
| Periadolescent Rats | Locomotor Depression (Hypoactivity) | No evidence of tolerance was observed with repeated 10 mg/kg injections. nih.gov |
Metabolic Stability and Biotransformation in Preclinical Systems
The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development to predict its in vivo half-life and clearance. youtube.com These investigations are typically conducted using in vitro systems, such as liver microsomes or hepatocytes, which contain the enzymes responsible for drug metabolism. youtube.comwuxiapptec.com These assays help determine a compound's intrinsic clearance (CLint) and susceptibility to biotransformation through Phase I (e.g., oxidation via Cytochrome P450 enzymes) and Phase II (e.g., glucuronidation) reactions. nih.govnih.gov
However, specific preclinical studies detailing the metabolic stability, biotransformation pathways, or metabolite identification for this compound in systems such as human or rat liver microsomes were not found in the reviewed literature.
Biosynthetic Pathways and Natural Product Research of Lobelane
Elucidation of the Biosynthetic Route of Lobelane in Lobelia Species
The biosynthetic pathway of this compound is a part of the larger network responsible for producing a variety of piperidine (B6355638) alkaloids in Lobelia species. Tracer studies have been fundamental in outlining the core components of this pathway. The central piperidine ring structure of this compound is derived from the amino acid L-lysine. austinpublishinggroup.comresearchgate.net The biosynthesis proceeds through a symmetrical intermediate, indicating that both sides of the piperidine ring are formed from the same precursor pool.
Identification and Characterization of Key Enzymatic Steps and Precursors
The biosynthesis of this compound begins with two primary precursors: L-lysine and L-phenylalanine. austinpublishinggroup.comresearchgate.net Several key enzymatic steps have been proposed to initiate and construct the core alkaloid skeleton.
Formation of the Piperidine Ring: The initial and rate-limiting step is the decarboxylation of L-lysine to form cadaverine (B124047). This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) . austinpublishinggroup.comnih.govnih.gov Following this, a series of reactions, likely involving a transaminase or amine oxidase , converts cadaverine into 5-aminopentanal. This intermediate then undergoes spontaneous cyclization to form the imine Δ¹-piperideine, which is the immediate precursor to the piperidine ring. researchgate.net This cyclic imine serves as the key intermediate for the biosynthesis of numerous piperidine alkaloids. researchgate.net
Formation of the Side Chains: The phenylethyl side chains are derived from L-phenylalanine. The first step in this branch of the pathway involves phenylalanine ammonia-lyase (PAL) , which converts phenylalanine to cinnamic acid. austinpublishinggroup.com Subsequent steps of hydroxylation and oxidation are required to form benzoylacetic acid, the proposed precursor that condenses with the piperidine ring. austinpublishinggroup.com The activation of this acid precursor, likely through conversion to its Coenzyme A (CoA) ester by an acyl-CoA synthetase , is a probable prerequisite for the condensation reaction.
The final assembly of lobelanine (B1196011), a direct precursor to other Lobelia alkaloids and structurally similar to this compound, involves the condensation of the Δ¹-piperideine intermediate with two molecules derived from benzoylacetic acid. researchgate.net The subsequent reduction and deoxygenation steps to form this compound from a lobeline-like precursor have not yet been characterized enzymatically.
Table 1: Key Precursors and Proposed Enzymes in this compound Biosynthesis
| Role in Pathway | Precursor/Intermediate | Proposed Enzyme Class | Enzyme Name (Example) |
| Piperidine Ring Formation | L-Lysine | Decarboxylase | Lysine Decarboxylase (LDC) |
| Piperidine Ring Formation | Cadaverine | Oxidase/Transaminase | Copper Amine Oxidase |
| Piperidine Ring Formation | 5-Aminopentanal | - (Spontaneous) | - |
| Side Chain Formation | L-Phenylalanine | Lyase | Phenylalanine Ammonia-Lyase (PAL) |
| Side Chain Formation | Benzoylacetic acid | Synthetase | Acyl-CoA Synthetase |
| Final Assembly | Δ¹-Piperideine, Benzoylacetyl-CoA | Condensing Enzyme | (Uncharacterized) |
Genetic and Molecular Biology Studies of Biosynthetic Gene Clusters
Despite significant progress in elucidating the biochemical pathway through tracer studies, the genetic basis of this compound and other piperidine alkaloid biosynthesis in Lobelia remains largely unexplored. As of recent research, no specific genes or biosynthetic gene clusters (BGCs) responsible for the production of these alkaloids have been fully identified or characterized in Lobelia inflata or related species. austinpublishinggroup.comaustinpublishinggroup.com
BGCs are stretches of physically linked genes on a chromosome that encode all the necessary enzymes for the production of a specific secondary metabolite. The absence of identified BGCs for Lobelia alkaloids means that the specific LDC, PAL, transaminases, dehydrogenases, and acyltransferases involved have not been cloned and characterized.
However, transcriptome analysis in other alkaloid-producing plants has provided a roadmap for how these genes might be discovered. For instance, a transcriptome study of Pinellia ternata identified numerous unigenes involved in piperidine and other alkaloid biosynthesis pathways whose expression was influenced by plant hormones. mdpi.com Similar approaches, such as tissue-specific transcriptome sequencing in high-yielding Lobelia species, could lead to the identification of candidate genes that are co-expressed and associated with alkaloid accumulation. The discovery of these gene clusters is a critical next step for understanding the regulation of this compound synthesis and for enabling biotechnological production through metabolic engineering.
Phytochemical Profiling of Lobelia inflata and Related Species for Alkaloid Content
Lobelia inflata, commonly known as Indian tobacco, is the most well-studied species for its rich and diverse profile of piperidine alkaloids. nih.gov Phytochemical analyses using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have identified over 20 distinct alkaloids in this species. researchgate.net
The alkaloid profile is typically dominated by (-)-lobeline. nih.gov However, a variety of structurally related compounds, including this compound, are also present. Other significant alkaloids identified include lobelanine (a precursor to lobeline) and lobelanidine (B1674987) (the reduced form of lobelanine). nih.gov The relative concentrations of these alkaloids can vary significantly based on the plant part, developmental stage, and environmental conditions.
Other Lobelia species also produce piperidine alkaloids. For example, Lobelia nicotianaefolia is a known source of lobeline (B1674988) and lobelanidine. nih.gov Comparative profiling studies are crucial for identifying species that may produce higher relative amounts of specific alkaloids like this compound or possess unique structural variants. For instance, a chemical profiling study comparing L. inflata with L. chinensis revealed that while both produce piperidine alkaloids, lobeline was notably absent in L. chinensis, highlighting the chemical diversity within the genus.
Table 2: Major Piperidine Alkaloids Identified in Lobelia Species
| Compound Name | Core Structure | Key Functional Groups | Found in Lobelia inflata |
| Lobeline | 2,6-disubstituted N-methylpiperidine | Hydroxyl, Ketone | Yes |
| Lobelanine | 2,6-disubstituted N-methylpiperidine | Two Ketones | Yes |
| Lobelanidine | 2,6-disubstituted N-methylpiperidine | Two Hydroxyls | Yes |
| This compound | 2,6-disubstituted N-methylpiperidine | None (fully reduced side chains) | Yes |
| Norlobelanine | 2,6-disubstituted piperidine (NH) | Two Ketones | Yes |
| Norlelobanidine | 2,6-disubstituted piperidine (NH) | Hydroxyls | Yes |
| 8,10-diethyl-lobelionol | 2,6-disubstituted N-methylpiperidine | Ethyl and hydroxyl groups | Yes |
Development of Advanced Isolation and Purification Methodologies for Natural this compound
The isolation of this compound and related alkaloids from plant material relies on their basic nature. The standard procedure begins with the extraction of dried and powdered Lobelia plant material using an organic solvent, typically methanol (B129727). researchgate.net
A crucial step for separating the alkaloids from other plant metabolites is a liquid-liquid acid-base extraction. researchgate.net The crude methanol extract is acidified, causing the alkaloids to form salts and become soluble in the aqueous layer. This aqueous phase is then washed with a non-polar solvent to remove neutral compounds like lipids and chlorophyll. Subsequently, the aqueous layer is made basic, which neutralizes the alkaloid salts, converting them back to their free-base form. These neutral alkaloids can then be extracted back into a non-polar organic solvent like dichloromethane (B109758) or chloroform. researchgate.net
Further purification and separation of individual alkaloids from this enriched fraction are achieved through chromatographic techniques.
Thin-Layer Chromatography (TLC): Used for rapid analysis and monitoring of fractions. researchgate.net
Column Chromatography: Often performed with silica (B1680970) gel or Sephadex as the stationary phase for initial fractionation of the crude alkaloid mixture.
High-Performance Liquid Chromatography (HPLC): The primary method for the final purification and quantification of this compound. Reversed-phase columns (e.g., C18 or C6-phenyl) are commonly employed to achieve high-resolution separation of the structurally similar alkaloids. researchgate.net
The development of hyphenated techniques, such as HPLC combined with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (HPLC-NMR), has significantly advanced the ability to rapidly identify known alkaloids and characterize new ones directly from complex extracts. researchgate.net
Advanced Research Methodologies and Future Directions in Lobelane Research
Applications of Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR)
Chemoinformatics plays a pivotal role in modern drug discovery by integrating computational and informational techniques to analyze and predict the properties of chemical compounds. In the context of lobelane research, these approaches are instrumental in understanding the intricate relationship between the molecular structure of its analogues and their biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic tool that has been applied to the study of this compound analogues. QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their observed biological activities. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the rational design of more potent and selective molecules.
A notable application of QSAR in this area involved the development of a predictive model for the binding affinity of lobeline (B1674988) and its analogues to the vesicular monoamine transporter 2 (VMAT2) nih.gov. Given the absence of a crystal structure for VMAT2, traditional structure-based drug design is challenging. To overcome this, researchers have employed artificial neural network (ANN) approaches to construct a QSAR model based on a dataset of tetrabenazine (B1681281) and lobeline analogues with known VMAT2 affinities nih.gov. This computational model has proven valuable in the rational design of new VMAT2 ligands and in identifying promising drug candidates from virtual libraries for future synthesis and experimental evaluation nih.gov.
The primary goals of applying chemoinformatics and QSAR to this compound research include:
Identifying the key structural features of this compound analogues that govern their binding affinity and selectivity for targets like VMAT2.
Predicting the biological activity of novel analogues to prioritize synthetic efforts.
Developing robust models that can be used for virtual screening of large compound libraries to identify new potential leads.
High-Throughput Screening (HTS) Approaches for Novel this compound Analogues
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. This technology is particularly valuable in the search for novel this compound analogues with desired therapeutic properties.
The development of innovative screening assays is crucial for the successful application of HTS. For instance, a cell-based fluorescence assay has been developed that is amenable to HTS for the identification of VMAT2 inhibitors nih.gov. This assay utilizes a fluorescent substrate of VMAT2, FFN206, and can be conducted in a 96-well plate format, enabling the rapid screening of extensive compound libraries nih.gov. Such HTS platforms offer a significant advantage in the early stages of drug discovery by allowing for the efficient identification of "hit" compounds from large and diverse chemical libraries. These hits can then serve as starting points for further chemical optimization.
The process of using HTS for the discovery of novel this compound analogues typically involves:
Assay Development: Creating a robust and reproducible assay that measures the desired biological activity, such as the inhibition of VMAT2.
Library Screening: Testing a large library of compounds, which may include derivatives of this compound, in the developed assay.
Hit Identification: Identifying compounds that exhibit significant activity in the primary screen.
Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives.
The table below summarizes the key aspects of an HTS-compatible assay for VMAT2 inhibitors.
| Assay Component | Description |
| Platform | Cell-based fluorescence assay |
| Cell Line | HEK cells stably transfected with VMAT2 |
| Probe | FFN206 (fluorescent VMAT2 substrate) |
| Format | 96-well plates |
| Readout | Fluorescence intensity |
| Validation | Z'-factor of approximately 0.7–0.8, indicating excellent assay quality |
Data sourced from a study on a novel fluorescent substrate for VMAT2 nih.gov.
Development of Radioligands for Positron Emission Tomography (PET) Imaging of VMAT2 and Other Targets
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of molecular targets in the brain and other organs. The development of specific radioligands is essential for PET imaging, as these molecules bind to the target of interest and carry a positron-emitting radionuclide that can be detected by the PET scanner.
In the context of this compound research, which often focuses on its interaction with VMAT2, the development of effective PET radioligands for this transporter is of significant interest. While this compound itself has not been developed as a primary PET radioligand, the advancements in creating probes for its targets are crucial for understanding its in vivo pharmacology.
Several radioligands have been developed for imaging VMAT2, with derivatives of dihydrotetrabenazine (DTBZ) being prominent examples. These radioligands, labeled with radionuclides such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), have been used to study the density and function of VMAT2 in various neurological and psychiatric conditions nih.govresearchgate.net.
Recent research has focused on improving the properties of these radioligands. For example, [¹⁸F]FE-DTBZ-d4 has been developed as a novel PET radioligand for VMAT2 imaging. Studies in nonhuman primates have shown that this deuterated analogue exhibits better imaging properties compared to its non-deuterated counterpart and [¹¹C]DTBZ, including increased stability against defluorination nih.govresearchgate.net. The development of such improved radioligands is critical for accurately assessing the in vivo occupancy of VMAT2 by potential therapeutic agents like this compound analogues and for understanding the role of VMAT2 in disease states.
The table below compares key properties of different PET radioligands for VMAT2.
| Radioligand | Radionuclide | Key Features |
| [¹¹C]DTBZ | ¹¹C | One of the first widely used VMAT2 PET radioligands. |
| [¹⁸F]FP-DTBZ | ¹⁸F | An ¹⁸F-labeled analogue with a longer half-life than ¹¹C. |
| [¹⁸F]FE-DTBZ | ¹⁸F | Another ¹⁸F-labeled analogue. |
| [¹⁸F]FE-DTBZ-d4 | ¹⁸F | A deuterated analogue with improved stability and imaging properties. |
This table is based on information from studies on VMAT2 radioligands nih.govresearchgate.net.
Integration of Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Broader Biological Impacts
Systems biology offers a holistic approach to understanding complex biological systems by integrating data from various "omics" technologies, such as genomics, proteomics, and metabolomics. While specific applications of these technologies to this compound are still emerging, their potential to elucidate the broader biological impacts of this compound is immense.
A systems biology approach to this compound research would move beyond studying its interaction with a single target and instead explore its effects on entire biological networks and pathways. This is particularly relevant given that the therapeutic and adverse effects of drugs are often the result of complex interactions within the cellular machinery.
Proteomics: This involves the large-scale study of proteins, their structures, and their functions. In this compound research, proteomics could be used to identify changes in protein expression and post-translational modifications in response to this compound treatment. This could reveal novel targets and pathways affected by the compound, providing a more comprehensive understanding of its mechanism of action.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By analyzing the metabolome, researchers could identify changes in metabolic pathways induced by this compound. This could shed light on its effects on cellular energy, neurotransmitter metabolism, and other critical processes.
The integration of data from these omics platforms can help to construct comprehensive models of this compound's biological effects. This approach has the potential to:
Identify novel biomarkers for predicting therapeutic response to this compound analogues.
Uncover potential off-target effects and mechanisms of toxicity.
Provide a more complete picture of the downstream consequences of modulating targets like VMAT2.
Strategic Approaches for Lead Optimization and Preclinical Candidate Selection
Lead optimization is a critical phase in the drug discovery process where a promising "hit" compound, often identified through screening, is chemically modified to improve its therapeutic properties. The goal is to develop a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.
In the context of this compound, which has served as a lead compound, extensive structure-activity relationship (SAR) studies have been conducted to guide its optimization nih.govnih.govnih.gov. These studies have systematically explored how modifications to the this compound scaffold affect its affinity for VMAT2 and other targets epa.govnih.gov. For example, defunctionalization of the lobeline molecule to produce this compound was found to enhance its selectivity for VMAT2 nih.gov. Further modifications, such as altering the stereochemistry of the piperidine (B6355638) ring and introducing various substituents on the phenyl rings, have been investigated to fine-tune its pharmacological profile nih.govepa.gov.
The strategic approaches for lead optimization of this compound analogues involve an iterative cycle of design, synthesis, and testing. Key considerations in this process include:
Improving Potency and Selectivity: Chemical modifications are made to enhance the compound's affinity for the desired target (e.g., VMAT2) while minimizing its interaction with off-targets to reduce potential side effects.
Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of the analogues are evaluated and optimized to ensure that the compound can reach its target in the body at therapeutic concentrations and be cleared in a safe manner.
Reducing Toxicity: Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development.
The ultimate goal of this process is the selection of a preclinical candidate that meets a stringent set of criteria for further development. This candidate will have demonstrated a promising efficacy and safety profile in in vitro and in vivo models, paving the way for investigational new drug (IND)-enabling studies.
Advanced in vitro Co-culture and Organoid Models for Mechanistic Studies
Traditional two-dimensional (2D) cell culture systems often fail to recapitulate the complex cellular interactions and microenvironment of living tissues. To address these limitations, advanced in vitro models such as co-cultures and organoids are increasingly being used in biomedical research. While the specific application of these models to this compound is an area of future exploration, their potential for providing deeper mechanistic insights into its action is significant.
Co-culture Models: These models involve culturing two or more different cell types together to study their interactions. For this compound research, co-culture systems could be used to investigate its effects on synaptic transmission by culturing neurons with glial cells, which are known to play a critical role in regulating neuronal function.
Organoid Models: Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to form structures that mimic the architecture and function of native organs nih.govnih.gov. Brain organoids, for example, can recapitulate aspects of human brain development and have been used to model various neurological diseases mdpi.com.
The use of brain organoids in this compound research could provide an unprecedented opportunity to study its effects on a developing human neural system in a dish. These models could be used to:
Investigate the impact of this compound on neuronal differentiation, migration, and circuit formation.
Study the compound's effects on different neuronal subtypes and their interactions.
Screen for neurodevelopmental toxicity of this compound analogues.
By providing a more physiologically relevant context than traditional cell cultures, co-culture and organoid models hold great promise for advancing our understanding of the complex neurobiological effects of this compound and for accelerating the development of safer and more effective therapeutic agents.
Q & A
Q. What is the primary molecular mechanism by which lobelane inhibits methamphetamine (METH)-evoked dopamine release?
this compound acts as a vesicular monoamine transporter-2 (VMAT2) inhibitor, disrupting the packaging of dopamine (DA) into synaptic vesicles. This reduces cytosolic DA available for METH-induced reverse transport via the dopamine transporter (DAT). Key studies utilize striatal synaptosome preparations and in vivo microdialysis to quantify DA release inhibition, with this compound showing Ki values of ~0.045 µM at VMAT2 .
Q. How does this compound’s selectivity for VMAT2 compare to nicotinic acetylcholine receptors (nAChRs)?
Structural modifications to this compound, such as defunctionalization of the lobeline scaffold, enhance VMAT2 selectivity. Radioligand binding assays reveal this compound’s affinity for VMAT2 (Ki = 0.045 µM) is >100-fold higher than for nAChRs, minimizing off-target cholinergic effects .
Q. What preclinical models validate this compound’s efficacy in reducing METH-seeking behavior?
Rat models of METH self-administration and conditioned place preference (CPP) are standard. This compound reduces METH intake by 40–60% in self-administration paradigms and blocks CPP acquisition, indicating disruption of reward pathways .
Advanced Research Questions
Q. How do conformational restrictions in this compound analogs influence VMAT2 binding affinity and functional inhibition?
Replacing this compound’s flexible piperidine ring with a rigid quinuclidine scaffold (e.g., compounds 2 and 3 ) enforces axial or equatorial phenethyl group orientations. Stereocontrolled synthesis and pharmacological testing reveal equatorial conformers (e.g., 3 ) mimic this compound’s bioactive conformation, with Ki values <1 µM at VMAT2 .
Q. What methodological approaches resolve contradictions in this compound’s behavioral efficacy versus tolerance development?
Chronic dosing studies in rats demonstrate tolerance to this compound’s anti-METH effects after 7–10 days. Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling and metabolite profiling (e.g., LC-MS) identify rapid clearance and reactive metabolite formation as potential culprits .
Q. How do phenyl ring substitutions in this compound analogs modulate inhibitory potency at VMAT2?
Structure-activity relationship (SAR) studies using para-methoxy (GZ-252C) and dichlorophenyl (GZ-260C) substitutions improve Ki values to ~0.015 µM. Kinetic analyses ([3H]DA uptake assays) show noncompetitive inhibition, suggesting allosteric binding distinct from tetrabenazine .
Q. What experimental strategies address this compound’s poor aqueous solubility for translational development?
Prodrug approaches (e.g., phosphate esterification) and nanoparticle encapsulation (e.g., PEG-PLGA) enhance solubility. In vitro permeability assays (Caco-2 monolayers) and in vivo bioavailability studies in rodents validate these strategies .
Data Analysis & Interpretation
Q. How do researchers differentiate VMAT2-specific effects from off-target hERG channel inhibition in this compound analogs?
Parallel screening using patch-clamp electrophysiology (hERG-HEK cells) and VMAT2 binding assays identifies structural motifs causing hERG blockade. For example, GZ-793A’s hERG IC50 (1.2 µM) necessitates medicinal chemistry optimization to mitigate cardiotoxicity risks .
Q. What statistical methods are employed to analyze this compound’s dose-response effects in behavioral assays?
Nonlinear regression (e.g., GraphPad Prism) models dose-response curves for IC50/ED50 calculations. Mixed-effects ANOVA accounts for inter-animal variability in self-administration studies, with post hoc tests (e.g., Tukey’s) comparing treatment groups .
Experimental Design Considerations
Q. What controls are critical in validating this compound’s effects on vesicular [3H]DA uptake?
Include tetrabenazine (VMAT2-positive control) and Ro4-1284 (noncompetitive inhibitor) to confirm assay validity. Nonspecific uptake is measured in the presence of excess cold DA (5 µM), with data normalized to protein concentration .
Q. How do researchers optimize synthetic routes for this compound analogs with improved metabolic stability?
Retrosynthetic analysis (e.g., Corey’s guidelines) prioritizes convergent pathways. For example, Horner–Wadsworth–Emmons reactions and stereoselective reductions yield intermediates with >90% enantiomeric excess (HPLC-CHIRALPAK®) .
Future Directions
Q. What emerging techniques could elucidate this compound’s binding pose within the VMAT2 transmembrane domain?
Cryo-EM structures of VMAT2 in complex with this compound analogs, combined with molecular dynamics simulations (AMBER/CHARMM), may reveal key pharmacophore interactions. Mutagenesis studies (e.g., D33E mutants) further validate binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
